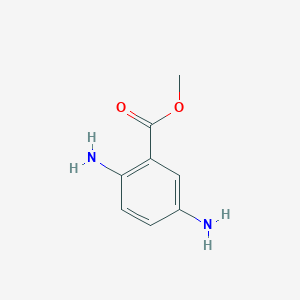

Methyl 2,5-diaminobenzoate

Description

Significance of Methyl 2,5-Diaminobenzoate as a Versatile Synthetic Intermediate

Overview of Diaminobenzoate Derivatives in Organic Synthesis

In contrast to the limited information on the 2,5-isomer, other diaminobenzoate derivatives have well-documented roles in organic synthesis. For instance, Methyl 3,5-diaminobenzoate is a key monomer in the production of polyamides and polyurethane elastomers. google.com Its meta-arrangement of amino groups allows for the creation of cross-linked polymers with high thermal stability. Similarly, Methyl 2,3-diaminobenzoate and Methyl 3,4-diaminobenzoate (B8644857) serve as precursors for the synthesis of various heterocyclic compounds, including benzimidazoles, which are important scaffolds in medicinal chemistry. rsc.org The reactivity of these isomers highlights the potential that this compound may hold.

Research Trajectory and Emerging Paradigms for this compound

Currently, the research trajectory for this compound is not well-defined. While it is commercially available from several chemical suppliers, indicating some demand, its use in novel research applications is not widely published. chemical-suppliers.eubldpharm.comreagentia.eu Emerging paradigms in materials science and medicinal chemistry, which often rely on functionalized aromatic building blocks, could provide future avenues for the exploration of this compound. Its unique substitution pattern may lead to the development of new polymers or bioactive molecules with distinct properties compared to those derived from its more common isomers.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 49592-84-9 | chemical-suppliers.eubldpharm.comachmem.com |

| Molecular Formula | C₈H₁₀N₂O₂ | chemical-suppliers.eubldpharm.com |

| Molecular Weight | 166.18 g/mol | chemical-suppliers.eubldpharm.com |

| SMILES | O=C(OC)C1=CC(N)=CC=C1N | chemical-suppliers.eubldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXQRHIENGYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517081 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49592-84-9 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,5 Diaminobenzoate and Its Derivatives

Esterification Reactions for Carboxyl Group Derivatization

The conversion of the carboxylic acid functionality in diaminobenzoic acid derivatives to a methyl ester is a critical step in the synthesis of the target compound. This is typically achieved through acid-catalyzed or thionyl chloride-mediated esterification.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a classic method, involves reacting the corresponding diaminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. For instance, methyl 3,5-diaminobenzoate has been synthesized by suspending 3,5-dinitrobenzoic acid in methanol, introducing gaseous hydrogen chloride, and refluxing the mixture for 12 hours. google.com This method resulted in a 95% yield of the corresponding methyl 3,5-dinitrobenzoate (B1224709), which can then be reduced to the diamino ester. google.com Similarly, the esterification of 2,6-dichloro-3-nitrobenzoic acid with methanol is carried out under acidic conditions to form the methyl ester. patsnap.com

In another example, the synthesis of methyl 3-amino-2-nitrobenzoate was achieved by dissolving the corresponding acid in methanol, followed by the addition of concentrated sulfuric acid and heating. This approach yielded the desired ester with 99.0% purity and a 95.6% yield. The Fischer esterification reaction is another acid-catalyzed method used, for example, in the synthesis of ethyl 3,5-diaminobenzoate from 3,5-diaminobenzoic acid. rsc.org

Thionyl Chloride-Mediated Esterification Mechanisms

Thionyl chloride (SOCl₂) offers a potent alternative for esterification, particularly for aminobenzoic acids. This method proceeds through the formation of a highly reactive acyl chloride intermediate. The reaction of 2,5-diaminobenzoic acid's precursor, 3-nitrophthalic acid, with methanol and thionyl chloride under reflux conditions is a key step in one synthetic route. chembk.com

The general procedure involves dissolving the diaminobenzoic acid in anhydrous methanol, followed by the dropwise addition of thionyl chloride at a low temperature (e.g., 0°C). rsc.org The mixture is then typically heated to reflux. google.com This method has been successfully applied to the synthesis of methyl 2,3-diaminobenzoate and methyl 3,4-diaminobenzoate (B8644857), with reported yields of 68% and 74% respectively after purification. rsc.org The key advantages of this method include rapid reaction times and high product purity. google.com The hydrogen chloride generated in situ can also protect the amino groups by forming their hydrochloride salts. google.com

A comparative study on the esterification of p-aminocinnamic acids tested thionyl chloride in methanol, sulfuric acid in methanol, and dimethyl sulfate (B86663) in acetone, with the latter showing the best results in terms of efficiency and purity. researchgate.net

Reduction Strategies for Precursor Synthesis

The synthesis of methyl 2,5-diaminobenzoate often starts from nitro-substituted precursors, which are then reduced to the corresponding diamino compound. Catalytic hydrogenation and selective chemical reduction are the most common strategies employed.

Catalytic Hydrogenation of Nitro-Substituted Benzoates

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. This technique typically employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. For example, methyl 2,6-dinitrobenzoate can be reduced to methyl 2,6-diaminobenzoate in quantitative yield using a 10% Pd/C catalyst under 5.0 bar of hydrogen pressure. rsc.org Similarly, methyl 3,5-dinitrobenzoate is hydrogenated in methanol using Raney nickel to produce methyl 3,5-diaminobenzoate with an 88% yield. google.com

The synthesis of methyl 2-amino-5-chloro-N,3-dimethylbenzamide involves the catalytic hydrogenation of 3-methyl-2-nitrobenzoic acid methyl ester to form 3-methyl-2-aminobenzoic acid methyl ester. google.com This method is also employed for the preparation of 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid, achieving a 95.7% yield with a Pd/C catalyst. dissertationtopic.net

Selective Reduction of Dinitro-Precursors

In some cases, selective reduction of one nitro group in a dinitro compound is necessary. This can be achieved by carefully controlling the reaction conditions or using specific reducing agents. For instance, the reduction of methyl 4-methyl-3,5-dinitrobenzoate using iron powder in acetic acid yields methyl 3-amino-4-methyl-5-nitrobenzoate in 91.6% yield.

Chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are also effective. The synthesis of methyl 2,3-diaminobenzoate can be achieved by reacting methyl 2-amino-3-nitro-benzoate with SnCl₂·2H₂O in concentrated hydrochloric acid. chembk.com The reduction of dinitro compounds to diamino derivatives is a crucial step in preparing intermediates for more complex molecules.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, catalyst stoichiometry, temperature, and reaction time.

For thionyl chloride-mediated esterification, using anhydrous methanol is critical to prevent the hydrolysis of the acyl chloride intermediate. A molar ratio of 1.2:1 of thionyl chloride to the diaminobenzoic acid has been found to maximize conversion. Temperature control is also vital; for instance, maintaining a reflux at 65°C can prevent the decomposition of heat-sensitive amino groups.

In catalytic hydrogenation, the choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. For the reduction of 3,5-dinitrobenzoic acid, using a Pd/C catalyst in a sodium solution at 70°C under 2 MPa of hydrogen pressure resulted in a 100% conversion rate and a 95.7% yield of 3,5-diaminobenzoic acid. dissertationtopic.net The catalyst loading is also an important factor, with typical amounts ranging from 0.1% to 3% of the substrate's weight. google.com

Post-reaction purification methods, such as recrystallization from solvents like ethanol (B145695)/water or column chromatography, are essential for obtaining high-purity products. rsc.org

Solvent Effects on Reaction Efficiency

The choice of solvent is critical in the synthesis of this compound, particularly during the catalytic hydrogenation of the nitro group. The solvent must effectively dissolve the starting material and the intermediate products while being compatible with the chosen catalyst system. The polarity and protic nature of the solvent can significantly influence reaction rates and product purity.

Polar protic solvents such as methanol and ethanol are commonly employed in the catalytic reduction of nitroaromatic compounds. google.comgoogle.com These solvents are effective at solubilizing the reactants and stabilizing the transition states involved in the hydrogenation process. For instance, in the reduction of the related isomer methyl 2-amino-3-nitrobenzoate to methyl 2,3-diaminobenzoate, methanol is a frequently used solvent in conjunction with a Palladium on carbon (Pd/C) catalyst. google.com The use of tetrahydrofuran (B95107) (THF) has also been documented in subsequent derivatization reactions, indicating its compatibility with the diamino ester product. google.com The selection of a solvent can impact not only the reaction yield but also the ease of product isolation and purification.

Table 1: Influence of Solvent on a Representative Synthesis of Diaminobenzoate Esters

| Solvent | Reaction Type | Typical Reactant | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| Methanol | Catalytic Hydrogenation | Methyl 2-amino-3-nitrobenzoate | Effective for dissolving reactant, leading to a 75% yield of the diamine product. | google.com |

| Ethanol | Catalytic Hydrogenation | Methyl 2-amino-3-nitrobenzoate | Used with 5% Pd/C, achieving complete conversion and a 94% yield. | |

| Dioxane | Buchwald-Hartwig Amination | Methyl 2-bromo-3-nitrobenzoate | Yielded 88% in a palladium-catalyzed amination to introduce an amino group. | |

| Tetrahydrofuran (THF) | Acylation of Diamine | Methyl 2,3-diaminobenzoate | Used as a solvent for reacting the diamine product with acid chlorides. | google.com |

Temperature and Pressure Influence on Synthesis Kinetics

Temperature and pressure are fundamental parameters that govern the kinetics of the synthesis of this compound, especially in catalytic hydrogenation processes. These variables directly affect the reaction rate, selectivity, and the stability of the final product.

Temperature: The reaction temperature for the reduction of the nitro group is carefully controlled to ensure efficient conversion without promoting side reactions. For the hydrogenation of related nitrobenzoate esters, temperatures typically range from ambient to moderately elevated. For example, the hydrogenation of methyl 2-amino-3-nitrobenzoate has been successfully carried out at temperatures between 40-45°C. In another instance, a temperature of 50°C was used to achieve a 94% yield within one hour. Higher temperatures can increase the reaction rate but also risk over-reduction or degradation of the reactants and products.

Pressure: The pressure of hydrogen gas is a key driver in catalytic hydrogenation. An increased hydrogen pressure enhances the concentration of dissolved hydrogen in the solvent, thereby accelerating the rate of reaction at the catalyst surface. Syntheses are often performed under pressures significantly above atmospheric. A pressure of 30 bar H₂ has been reported for the complete conversion of a nitro-substituted precursor. In other preparations, the reaction proceeds under a continuous flow of hydrogen gas at atmospheric or slightly positive pressure. The optimal pressure is a balance between achieving a desirable reaction rate and the safety and equipment constraints of the process.

Table 2: Effect of Temperature and Pressure on Catalytic Hydrogenation of Nitrobenzoate Precursors

| Temperature (°C) | Pressure (H₂) | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 40-45 | Atmospheric Flow | Triphenylphosphine rhodium chloride | 4 hours | 94.8% | |

| 50 | 30 bar | 5% Pd/C | 1 hour | 94% | |

| Room Temp | Atmospheric | Pd/C | 24 hours | 75% | google.com |

| 40 | Normal Pressure | Pd | Not Specified | Not Specified | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic diamines like this compound to minimize environmental impact and enhance safety. These approaches focus on using less hazardous materials, replacing toxic solvents, and improving atom economy.

A primary green strategy is the use of catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction of the nitro group, which is a significant improvement over older methods that use stoichiometric reducing agents like iron in acidic media (e.g., Fe/HCl). Catalytic methods generate water as the main byproduct, whereas metal-based reductions produce large quantities of metallic waste, making them less environmentally friendly.

Solvent selection is another key area for green innovation. Efforts are being made to replace traditional volatile and toxic organic solvents with more benign alternatives. bibliotekanauki.pl Water is an ideal green solvent, and some syntheses of diamines have been successfully developed using water as the reaction medium. researchgate.net Furthermore, solvent-free reactions, where reactants are mixed directly, often with a catalyst, represent a highly sustainable approach by eliminating solvent waste entirely. rsc.org

Another advanced green approach involves exploring alternative C1 sources for producing derivatives. For example, the oxidative carbonylation of aromatic diamines using methyl formate, which can be derived from CO₂, presents a non-phosgene route to carbamates, important precursors for polyurethanes. rsc.org This pathway not only avoids the highly toxic phosgene (B1210022) but also provides a method for utilizing the greenhouse gas CO₂. rsc.org The development of such processes for derivatives of this compound could significantly improve the sustainability profile of its downstream applications.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Amines

| Parameter | Traditional Method (e.g., Fe/HCl Reduction) | Green Method (e.g., Catalytic Hydrogenation) | Reference |

|---|---|---|---|

| Reducing Agent | Stoichiometric (Iron, Tin) | Catalytic (H₂ with Pd, Pt, or Rh) | google.com |

| Byproducts | Large amounts of metal salt waste | Primarily water | |

| Solvents | Often uses toxic solvents (e.g., benzene (B151609), toluene) | Benign solvents (water, ethanol) or solvent-free conditions | bibliotekanauki.plresearchgate.net |

| Atom Economy | Low | High | rsc.org |

| Safety | Corrosive reagents, exothermic reactions | Requires handling of flammable H₂ gas under pressure |

Chemical Reactivity and Transformation Pathways of Methyl 2,5 Diaminobenzoate

Mechanistic Investigations of Amino Group Transformations

The two amino groups on the aromatic ring are primary sites for a multitude of chemical transformations due to their nucleophilic nature. Their reactivity is a cornerstone of the compound's utility in organic synthesis.

The lone pair of electrons on the nitrogen atoms of the primary amino groups makes them effective nucleophiles. They readily react with a variety of electrophilic reagents, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental for building more complex molecular architectures.

Common nucleophilic substitution reactions involving the amine centers include:

Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides. This is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

The generally accepted mechanism for these transformations involves the nucleophilic attack of the amine nitrogen on the electrophilic center of the reacting species, followed by the departure of a leaving group.

Table 1: Nucleophilic Substitution Reactions at Amine Centers

| Reaction Type | Electrophile | General Product | Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N,N'-diacyl-diaminobenzoate | Requires a base (e.g., pyridine, triethylamine) |

| Alkylation | Alkyl Halide (R-X) | N,N'-dialkyl-diaminobenzoate | Can lead to multiple alkylations |

Aromatic amines are susceptible to oxidation, and the products formed depend heavily on the nature of the oxidizing agent and the reaction conditions. The presence of two activating amino groups makes the aromatic ring of Methyl 2,5-diaminobenzoate particularly sensitive to oxidative processes.

Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to oxidize aromatic amines. These reactions often proceed through complex radical mechanisms and can lead to a mixture of products, including colored polymeric materials. In the context of hair dyes, H₂O₂ is used as an oxidizing agent to facilitate the formation of pigments from aromatic amine precursors. google.com The reaction mechanism can involve the formation of hydroxyl radicals (•OH) that abstract a hydrogen atom from the amine group, initiating a cascade of reactions that can lead to nitroso and nitro derivatives, or coupling reactions that result in azo compounds or polymers.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent for organic compounds. libretexts.org The oxidation of primary aromatic amines with KMnO₄ can be complex and is not a simple reaction. quora.com Depending on the conditions (pH, temperature, solvent), the reaction can yield a variety of products. quora.com For primary amines, the oxidation can proceed through intermediates like aldimines to form aldehydes or ketones. quora.com Given the strong oxidizing power of permanganate, over-oxidation is common, potentially leading to the formation of quinone-like structures or even cleavage of the aromatic ring under harsh conditions. The oxidation of anilines and other primary aromatic amines can also be achieved with other manganese oxides, like manganese dioxide. acs.org

Table 2: Potential Products from Oxidation of Aromatic Amines

| Oxidizing Agent | Potential Intermediate(s) | Potential Final Product(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Amino radicals, Nitroso compounds | Nitro compounds, Azo polymers, Quinone-imines |

| Potassium Permanganate (KMnO₄) | Imines, Quinone-imines | Quinones, Ring-opened products (e.g., carboxylic acids) |

While the amino groups are already in a reduced state, they can be chemically modified through reactions that involve a reduction step on an intermediate. A primary example is deamination via diazotization followed by reduction.

The process involves two key steps:

Diazotization: The primary aromatic amine groups react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts both amino groups into diazonium salt groups (-N₂⁺Cl⁻).

Reduction (Deamination): The resulting bis-diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂). This step reduces the diazonium groups, which are replaced by hydrogen atoms, effectively removing the original amino groups from the aromatic ring.

This sequence transforms this compound into Methyl benzoate.

Oxidation Reactions of Aromatic Amines

Ester Group Reactivity and Derivatization

The methyl ester functional group provides another site for chemical transformation, primarily through nucleophilic acyl substitution reactions. The reactivity of this group allows for its conversion into other important functional groups.

Key reactions involving the ester group include:

Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the ester undergoes hydrolysis to form the corresponding carboxylate salt (sodium 2,5-diaminobenzoate) and methanol (B129727). Subsequent acidification protonates the carboxylate to yield 2,5-diaminobenzoic acid.

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines, typically at elevated temperatures, to form the corresponding amide (2,5-diaminobenzamide).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.

Table 3: Reactivity and Derivatization of the Ester Group

| Reaction Type | Reagent(s) | Product | Byproduct |

|---|---|---|---|

| Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | 2,5-Diaminobenzoic acid | Methanol |

| Amidation | Ammonia (NH₃) | 2,5-Diaminobenzamide | Methanol |

| Transesterification | Ethanol (B145695) (CH₃CH₂OH), H⁺ or OH⁻ catalyst | Ethyl 2,5-diaminobenzoate | Methanol |

Cyclization and Heterocyclic Annulation Reactions

The presence of two amino groups in an ortho relationship (1,2-diamine) on the benzene (B151609) ring makes this compound an excellent substrate for the synthesis of fused heterocyclic systems.

One of the most significant applications of ortho-phenylenediamines is the synthesis of benzimidazoles, a class of heterocycles with a wide range of biological activities. vinhuni.edu.vnsemanticscholar.org The Phillips-Ladenburg reaction, which involves the condensation of an ortho-diamine with a carboxylic acid or its derivative under acidic conditions, is a classical method for this transformation. semanticscholar.org Alternatively, aldehydes can be used, often in the presence of an oxidizing agent or catalyst, to afford 2-substituted benzimidazoles. vinhuni.edu.vn

For this compound, this cyclization would result in a benzimidazole (B57391) ring with a methyl carboxylate group and an amino group attached to the benzene portion of the scaffold.

Table 3: Reagents for Benzimidazole Synthesis from this compound

| Reagent | Resulting Substituent at C2 | Reaction Name/Type |

|---|---|---|

| Formic Acid | Hydrogen | Phillips-Ladenburg Condensation |

| Acetic Acid | Methyl | Phillips-Ladenburg Condensation |

| Aromatic Aldehyd (R-CHO) | Aromatic group (R) | Oxidative Condensation |

This table illustrates potential reagents for constructing the benzimidazole core using an ortho-diamino substrate.

Beyond benzimidazoles, the ortho-diamine functionality can be used to construct a variety of other fused heterocycles through annulation reactions. chim.it Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, yields quinoxalines. Reaction with sulfur-based reagents can lead to the formation of sulfur-containing heterocycles. For instance, treatment with thionyl chloride (SOCl₂) can produce 2,1,3-benzothiadiazoles. rsc.org These reactions significantly expand the synthetic utility of this compound as a building block for diverse molecular architectures.

Table 4: Synthesis of Fused Heterocycles from this compound

| Reagent | Fused Heterocyclic System |

|---|---|

| Glyoxal (CHOCHO) | Quinoxaline |

| 2,3-Butanedione (Biacetyl) | 6,7-Dimethylquinoxaline |

| Thionyl Chloride (SOCl₂) | 2,1,3-Benzothiadiazole |

This table shows examples of reagents that can react with ortho-diamines to form various fused heterocyclic rings.

Electrophilic Aromatic Substitution on the Benzoate Core

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the cumulative directing effects of the two strongly activating amino groups (-NH₂) and the moderately deactivating methyl carboxylate group (-COOCH₃).

The general mechanism for EAS involves an initial attack by the aromatic π-system on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commnstate.edu The rate and regioselectivity of the reaction are determined by the substituents present on the ring.

Amino Groups (-NH₂): These are powerful activating groups and are ortho-, para-directors due to their ability to donate electron density to the ring via resonance, which stabilizes the arenium ion intermediate. mnstate.edu

Methyl Carboxylate Group (-COOCH₃): This is a deactivating group and a meta-director because it withdraws electron density from the ring, destabilizing the arenium ion, particularly when the positive charge is on the ortho or para carbons. ma.edu

In this compound, the activating effect of the two amino groups dominates. The substitution pattern is determined by the positions that are most strongly activated. Numbering the ring with the ester at C1, the amino groups are at C2 and C5.

The C2-amino group directs electrophiles to positions C3 and C6.

The C5-amino group directs electrophiles to positions C4 and C6.

The positions C4 and C6 are therefore the most nucleophilic and the most likely sites for electrophilic attack, as they are activated by one and two amino groups, respectively.

Table 5: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C3 | Activated by C2-NH₂; Deactivated by C1-COOCH₃ | Minor product |

| C4 | Activated by C5-NH₂ | Major product |

| C6 | Activated by C2-NH₂ (para) and C5-NH₂ (ortho) | Major product |

This table analyzes the directing effects of the substituents on the aromatic ring of this compound.

Structural Elucidation and Intermolecular Interactions

Advanced Crystallographic Analysis of Methyl 2,5-Diaminobenzoate and Its Analogues

Advanced crystallographic techniques are indispensable for the precise determination of molecular geometries and the understanding of packing arrangements in the solid state. Single crystal X-ray diffraction, in particular, provides unparalleled insight into the three-dimensional structure of molecules.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

For instance, the crystal structure of Methyl 3,5-diaminobenzoate has been determined to be in an orthorhombic system with the space group Pbca. doaj.orgresearchgate.net The unit cell dimensions are reported as a = 11.0571 Å, b = 8.1172 Å, and c = 17.6080 Å. doaj.org The molecular structure is characterized by a planar aromatic core.

Table 1: Crystallographic Data for Methyl 3,5-diaminobenzoate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0571 |

| b (Å) | 8.1172 |

| c (Å) | 17.6080 |

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is crucial in fields such as pharmaceuticals, as different crystalline forms can affect a drug's solubility and bioavailability. mdpi.comresearchgate.net While the existence of polymorphs for this compound has not been reported in the reviewed literature, it is a possibility for many organic compounds due to factors like varying torsion angles. mdpi.com The investigation of potential polymorphic forms of this compound could reveal interesting structural variations and properties.

Non-Covalent Interactions in Molecular Assemblies

Non-covalent interactions are the driving forces behind the self-assembly of molecules into well-ordered crystal structures. Hydrogen bonds and π-stacking interactions are particularly significant in aromatic compounds like methyl diaminobenzoates.

Hydrogen Bonding Networks (N–H···O Interactions)

Hydrogen bonds, particularly between the amino groups (N-H) as donors and the carbonyl oxygen (C=O) of the ester group as an acceptor, play a crucial role in the crystal packing of methyl diaminobenzoate isomers. In Methyl 3,5-diaminobenzoate, the amino groups form N–H···O interactions with the carbonyl oxygen atoms of adjacent molecules, which helps to stabilize the crystal lattice.

Research on Methyl 2,6-diaminobenzoate and its derivatives has shown that hydrogen bonding can also occur with the alkoxy oxygen of the ester group. researchgate.net In some cases, both the carbonyl and alkoxy oxygens of the carboxylic ester can act as hydrogen bond acceptors from the NH2 groups. researchgate.net The formation of these extensive hydrogen-bonding networks is a key factor in the supramolecular architecture of these compounds.

Table 2: Hydrogen Bonding in Methyl Diaminobenzoate Analogues

| Analogue | Donor | Acceptor | Interaction Type | Significance |

| Methyl 3,5-diaminobenzoate | N-H (amino) | C=O (ester) | Intermolecular | Lattice stabilization |

| Methyl 2,6-diaminobenzoate | N-H (amino) | C=O and O-CH3 (ester) | Inter- and Intramolecular | Structural diversity researchgate.net |

π-Stacking and Aromatic Interactions

π-stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.org These interactions, arising from a combination of electrostatic and dispersion forces, contribute to the stability of the crystal structure by promoting face-to-face or offset stacking of the benzene (B151609) rings. libretexts.org In methyl diaminobenzoate isomers, the planar aromatic core facilitates such π-π stacking. The relative positioning of substituents on the aromatic ring can influence the strength of these interactions. nih.gov While specific details on the π-stacking geometry in this compound are not available, it is expected to be a significant contributor to its crystal packing, alongside hydrogen bonding.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. This compound, with its hydrogen-bonding amino groups and potential for π-π stacking interactions, is an excellent candidate for the construction of self-assembled supramolecular structures.

Design of Organogelators based on Diaminobenzoate Scaffolds

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. The design of effective organogelators relies on a delicate balance of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. hep.com.cn

The diaminobenzoate scaffold has been successfully employed in the design of organogelators. For instance, derivatives of 3,5-diaminobenzoate have been shown to form stable gels in a variety of organic solvents. beilstein-journals.org The self-assembly process in these systems is often driven by a combination of hydrogen bonding between the amide or urea (B33335) functionalities and π-π stacking of the aromatic cores. beilstein-journals.org The gelation properties can be tuned by modifying the substituents, such as the length of alkyl chains, which affects the hydrophobic interactions. beilstein-journals.org

Formation of Coordination Complexes

The amino groups of this compound make it an effective ligand for the formation of coordination complexes with metal ions. lookchem.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to a metal center.

The ability of amino-substituted benzoates to form coordination complexes is well-established. For example, the vicinal amino groups in methyl 2,3-diaminobenzoate enable the formation of chelating complexes with metal ions. Similarly, triphenyltin (B1233371) esters of various aminobenzoic acids have been shown to form pentacoordinated structures through intramolecular coordination of the carboxylate group. acs.org

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of methyl 2,5-diaminobenzoate by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons in the molecule and their neighboring environments. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For aromatic compounds like this compound, the protons on the benzene (B151609) ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current.

In a typical ¹H NMR spectrum of a related compound, methyl 3,5-diaminobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct signals. For instance, the protons at positions 2 and 6 of the phenylamide ring might appear as a doublet, while the proton at position 4 could be a triplet. wiley-vch.de The methyl protons of the ester group (-COOCH₃) would be expected to appear as a singlet further upfield, typically around 3.8-4.0 ppm. The protons of the amino groups (-NH₂) often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Interactive Data Table: Representative ¹H NMR Data for a Diaminobenzoate Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenylamide H-2, H-6 | 6.59 | d | 2.0 |

| Phenylamide H-4 | 6.42 | t | 2.0 |

| Methyl (-OCH₃) | ~3.9 | s | - |

| Amino (-NH₂) | Variable | br s | - |

Note: The data presented is for a closely related compound, 3,5-diamino-N-(2-hydroxy-ethyl)-benzamide, and serves as an illustrative example. Actual chemical shifts for this compound may vary. wiley-vch.de

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most deshielded and appears at the lowest field (highest ppm value), often in the range of 165-175 ppm. beilstein-journals.org The aromatic carbons attached to the nitrogen atoms of the amino groups are generally shielded compared to other aromatic carbons and appear at higher field (lower ppm values). The carbon of the methyl group is the most shielded and will appear at the highest field (lowest ppm value). docbrown.info

Interactive Data Table: Representative ¹³C NMR Data for a Diaminobenzoate Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 171.2 |

| Aromatic C-1 | 147.6 |

| Aromatic C-3, C-5 | 135.8 |

| Aromatic C-2, C-6 | 106.7 |

| Aromatic C-4 | 105.9 |

| Methyl (-OCH₃) | ~52.0 |

Note: The data presented is for a closely related compound, 3,5-diamino-N-(2-hydroxy-ethyl)-benzamide, and serves as an illustrative example. Actual chemical shifts for this compound may vary. wiley-vch.de

To gain deeper insights into the molecular structure, advanced two-dimensional (2D) NMR techniques are often employed. ua.es Experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity of protons on the aromatic ring. libretexts.org

Heteronuclear 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for correlating protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). libretexts.orgprinceton.edu This allows for the unambiguous assignment of all proton and carbon signals.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the spatial proximity of protons. ipb.ptharvard.edu By observing cross-peaks between protons that are close in space but not necessarily bonded, the three-dimensional conformation of the molecule can be inferred. ipb.pt For instance, a NOESY spectrum could reveal through-space interactions between the methyl protons and a nearby aromatic proton, providing information about the preferred orientation of the ester group relative to the benzene ring. ipb.ptresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule and the nature of its chemical bonds.

FTIR spectroscopy is a powerful tool for identifying the various functional groups within this compound. redalyc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic absorption bands in the FTIR spectrum of this compound would include:

N-H Stretching: The two amino groups will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹. The presence and nature of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. uobabylon.edu.iq

C=O Stretching: The carbonyl group of the methyl ester will show a strong absorption band, typically around 1700-1730 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the aromatic amines usually appear in the 1250-1360 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will give rise to strong bands in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring will be present in the spectrum, with C-H stretching typically above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

FTIR is also particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amino groups and the carbonyl oxygen of the ester can be observed. This can lead to a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands. uobabylon.edu.iq Intramolecular hydrogen bonding between an amino group and the ester's carbonyl oxygen is also a possibility that can be investigated using FTIR. acs.org

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

Raman spectroscopy provides complementary information to FTIR. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that molecular vibrations that result in a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For this compound, Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the FTIR spectrum. For example, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The vibrations of the C-C backbone of the molecule can also be more readily observed. The technique is generally less sensitive to water, which can be an advantage when studying samples in aqueous media. The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. mdpi.comsemi.ac.cn

Electronic Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of aromatic compounds like this compound, offering a window into the electronic transitions that occur upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower energy orbitals to higher energy ones. libretexts.org For organic molecules, the most relevant absorptions occur in the 200-800 nm range, primarily involving the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org

In this compound, the presence of the benzene ring, amino groups (-NH₂), and the methyl ester (-COOCH₃) group creates a conjugated π-system and introduces non-bonding (n) electrons. The expected electronic transitions are primarily π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions associated with the excitation of electrons within the aromatic π-system. The conjugation of the carbonyl group and the amino groups with the benzene ring lowers the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. up.ac.za

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from one of the nitrogen or oxygen atoms to an anti-bonding π* orbital. libretexts.org These transitions generally occur at longer wavelengths than the main π → π* transitions. libretexts.org

Table 1: Comparison of UV Absorption Maxima for Related Diaminobenzoic Acids

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 3,5-Diaminobenzoic Acid | Various | Solvent-dependent shifts observed | smolecule.comresearchgate.net |

Note: This table presents data for related compounds to illustrate the typical absorption ranges for diaminobenzoates.

Fluorescence and Luminescence Studies

Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon is often observed in aromatic compounds. The amino groups in this compound, acting as electron-donating groups, are expected to enhance its fluorescent properties.

Research on related diaminobenzoic acid (DBA) isomers has demonstrated their potential as precursors for fluorescent materials. For instance, carbon dots synthesized from 2,3-DBA and 3,4-DBA isomers exhibit distinct photoluminescent properties, with the resulting fluorophores giving off bright red emissions. rsc.org The carboxyl groups in these precursors play a role in promoting red emission. rsc.org Furthermore, studies on a structurally related compound, 3,5-diaminocinnamic acid allyl ester, show strong fluorescence emission in the visible region (around 500 nm) and a weaker emission in the near-infrared (around 850 nm) when excited in the near-UV range. acs.org The fluorescence characteristics, including emission lifetimes, were found to be highly dependent on the solvent used. acs.org In some cases, such as with 3,4-diaminobenzoic acid, fluorescence quenching has been observed in the presence of other molecules like caffeine. researchgate.net These findings suggest that this compound likely possesses interesting luminescent properties, though specific experimental data for the compound itself is limited.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. savemyexams.com

The molecular formula for this compound is C₈H₁₀N₂O₂, giving it a molecular weight of approximately 166.18 g/mol . In a mass spectrum, the peak corresponding to the intact molecule that has lost one electron is called the molecular ion (M⁺) peak. Due to the presence of two nitrogen atoms, the molecular ion peak for this compound is expected to have an odd m/z value, consistent with the nitrogen rule.

Electron impact (EI) ionization typically causes the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the ester group and the aromatic ring.

Predicted Fragmentation Pattern:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to a prominent peak at m/z 135 (M-31). The resulting acylium ion is resonance-stabilized.

Loss of the methyl group (•CH₃): Cleavage of the O-CH₃ bond can result in a peak at m/z 151 (M-15).

Loss of the carbomethoxy group (•COOCH₃): This would lead to a fragment at m/z 107 (M-59), corresponding to the diaminophenyl cation.

Aromatic Ring Fragmentation: The stable aromatic ring can also undergo fragmentation, leading to smaller characteristic peaks.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 166 | Molecular Ion | [C₈H₁₀N₂O₂]⁺ |

| 135 | [M - OCH₃]⁺ | [C₇H₇N₂O]⁺ |

| 120 | [M - H₂O - OCH₂]⁺ or other rearrangements | [C₇H₄N₂O]⁺ |

| 107 | [M - COOCH₃]⁺ | [C₆H₇N₂]⁺ |

| 92 | Loss of CO from m/z 120 | [C₆H₄N₂]⁺ |

Note: This table is based on theoretical fragmentation patterns for esters and aromatic amines. libretexts.orgdocbrown.infodocbrown.info The relative abundance of each peak would be determined experimentally.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material's surface. phi.comlucideon.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. phi.com

For this compound, XPS analysis would provide quantitative information about the carbon, nitrogen, and oxygen atoms on the surface. High-resolution spectra of the C 1s, N 1s, and O 1s regions would reveal the different chemical states of these elements.

C 1s Spectrum: The C 1s signal would be composed of several overlapping peaks corresponding to the different types of carbon atoms in the molecule: aromatic carbons bonded only to carbon and hydrogen (C-C, C-H), aromatic carbons bonded to nitrogen (C-N), and the carboxyl carbon of the ester group (O-C=O). Any adventitious carbon on the surface is typically used for charge correction, with its main peak set to a binding energy of ~284.8 eV. surfacesciencewestern.com

O 1s Spectrum: The O 1s spectrum would show two distinct peaks for the two different oxygen environments: the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C).

N 1s Spectrum: The N 1s spectrum would show a primary peak corresponding to the amine groups (-NH₂).

Table 3: Predicted Binding Energies in the XPS Spectrum of this compound

| Element | Core Level | Functional Group | Predicted Binding Energy (eV) Range |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H (Aromatic) | ~284.8 |

| Carbon | C 1s | C-N (Amine) | ~285.6 - 286.5 |

| Carbon | C 1s | O-C=O (Ester) | ~288.5 - 289.0 |

| Oxygen | O 1s | C=O (Ester) | ~532.0 |

| Oxygen | O 1s | C-O-C (Ester) | ~533.5 |

Note: These are approximate binding energy values based on typical ranges for the specified functional groups. surfacesciencewestern.comresearchgate.net Actual values would be determined experimentally.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.comufv.br It has become a popular tool for chemists and physicists to study solids, surfaces, and molecules. scispace.com DFT calculations, often performed with software like Gaussian, can predict a variety of molecular properties. ufv.brtaylorandfrancis.com

DFT calculations are instrumental in elucidating the electronic structure of molecules. scispace.comnih.gov By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels, which are fundamental to understanding a molecule's behavior. numberanalytics.com For instance, DFT methods like B3LYP with a 6-311G(d,p) basis set have been shown to accurately predict electronic and chemical properties. researchgate.net The total energy and distribution of Mulliken atomic charges can also be calculated, providing a picture of the charge distribution within the molecule. researchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are key to understanding chemical reactivity. malayajournal.org Negative energy values for these orbitals suggest the stability of the molecule. mdpi.com

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the HOMO and LUMO of interacting molecules to predict and explain chemical reactions. numberanalytics.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

Table 1: Conceptual Illustration of FMO Energy Values and Derived Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. acs.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. acs.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. acs.orgresearchgate.net |

This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations on Methyl 2,5-diaminobenzoate.

Global Reactivity Parameters (GRPs) are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. acs.orgmdpi.com These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.comasrjetsjournal.org

Electronegativity (χ) describes the ability of a molecule to attract electrons. acs.orgasrjetsjournal.org

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) and Global Softness (S) are measures of the molecule's resistance to change in its electron distribution. A molecule with a large energy gap is considered "hard," less reactive, and more stable, while a molecule with a small energy gap is "soft" and more reactive. acs.orgasrjetsjournal.org

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. asrjetsjournal.org

These parameters are calculated using the following equations: mdpi.com

μ = (EHOMO + ELUMO) / 2

χ = -μ

η = (ELUMO - EHOMO)

S = 1 / η

ω = μ² / (2η)

A higher electrophilicity index suggests a greater capacity to act as an electrophile. asrjetsjournal.org

Table 2: Global Reactivity Parameters and Their Significance

| Parameter | Formula | Interpretation |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Power to attract electrons. acs.orgasrjetsjournal.org |

| Chemical Hardness (η) | η = ELUMO - EHOMO | Resistance to charge transfer. acs.org |

| Global Softness (S) | S = 1 / η | Propensity for charge transfer. acs.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. asrjetsjournal.org |

This table outlines the definitions of GRPs. Specific values for this compound would require dedicated computational studies.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. taylorandfrancis.com It provides a detailed picture of charge transfer or hyperconjugation interactions from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. taylorandfrancis.comresearchgate.net The stabilization energy, E(2), associated with these interactions indicates the intensity of the interaction between the electron donor and acceptor. taylorandfrancis.com Higher E(2) values signify stronger donor-acceptor interactions. acs.orgresearchgate.net

NBO analysis can reveal charge transfer from lone pair (n) orbitals to antibonding (σ* or π) orbitals, such as n → σ or π → π* transitions. acs.orgresearchgate.net This analysis is crucial for understanding the delocalization of electron density and the stability it imparts to the molecule. researchgate.netuba.ar The net charge transfer between different parts of a molecule can also be quantified. uba.ar

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamics of a molecule. nih.govbiorxiv.org

MD simulations are particularly useful for exploring the conformational space of flexible molecules. nih.govmdpi.com By simulating the molecule's motion over a period of time, researchers can identify the most stable conformers and the energy barriers between them. mdpi.com The flexibility of different regions within a molecule can be assessed by analyzing the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. wesleyan.edu Regions with higher flexibility will exhibit larger fluctuations in their atomic coordinates. biorxiv.org This type of analysis is essential for understanding how a molecule's shape can change and adapt, which can be important for its interactions with other molecules. mdpi.com

Investigation of Solution-Phase Behavior

The behavior of this compound in solution is critical for its application in processes like polymerization. Computational models can simulate solvent effects and predict molecular interactions. For instance, in polyamide membrane synthesis, a related isomer, Methyl 3,5-diaminobenzoate (MDAB), is used as an amine monomer. shinshu-u.ac.jp After polymerization, the methoxycarbonyl groups can be hydrolyzed under basic conditions (e.g., NaOH treatment) to form more hydrophilic carboxyl groups. shinshu-u.ac.jp This transformation drastically increases the water permeability of the resulting membrane. shinshu-u.ac.jp

Computational studies can model this hydrolysis process, elucidating the changes in molecular polarity and hydrogen bonding capacity. Such models can predict how the conversion from a less hydrophilic methoxycarbonyl group to a highly hydrophilic carboxyl group alters the interaction with water molecules, leading to pore expansion within a polymer matrix. shinshu-u.ac.jp Positron annihilation lifetime spectroscopy results have experimentally supported these computational predictions, indicating an increase in the pore size of the polyamide layer after hydrolysis. shinshu-u.ac.jp

Computational Crystallography and Crystal Engineering

Computational methods are pivotal in the field of crystallography, offering predictive power and deep analysis of the forces governing crystal formation.

Prediction of Crystal Structures

Crystal Structure Prediction (CSP) is a computational technique used to identify the most stable, low-energy packing arrangements of a molecule in a crystal lattice. Methodologies for CSP have advanced significantly, employing algorithms like parallel genetic algorithms combined with standard force fields to explore the potential energy surface. nih.gov More recent approaches utilize machine learning, such as generative adversarial networks (GANs) and graph convolutional networks (GCNs), trained on large crystallographic databases to generate and rank plausible crystal structures with remarkable speed and accuracy. nih.gov

While a specific CSP study for this compound is not prominently documented in the reviewed literature, the crystal structure of its isomer, Methyl 3,5-diaminobenzoate, has been experimentally determined. This provides a valuable reference for any future predictive studies on the 2,5-isomer.

Table 1: Experimental Crystallographic Data for Methyl 3,5-diaminobenzoate This table presents data for a related isomer as a reference for computational prediction.

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| System | Orthorhombic |

| Space Group | Pbca (no. 61) |

| a (Å) | 11.0571(2) |

| b (Å) | 8.1172(2) |

| c (Å) | 17.6080(4) |

| Volume (ų) | 1580.37(6) |

| Z | 8 |

| Temperature (K) | 100(2) |

| Source | doaj.org |

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method calculates the interaction energies (separated into electrostatic, dispersion, polarization, and repulsion components) between a central molecule and its neighbors, providing a clear picture of the crystal's energetic topology. researchgate.netmdpi.comresearchgate.net

This analysis is crucial for understanding the relative stability of different polymorphs. For example, in a study of a benzoxadiazole derivative, energy frameworks revealed that while dispersion forces were the dominant stabilizing contribution in two different polymorphs, one form contained destabilizing H···H interactions that were not present in the other. mdpi.com The framework calculations can highlight the anisotropy of interactions, showing how molecules stick together differently along various crystallographic directions. mdpi.com Key interactions such as N-H···O hydrogen bonds and π-stacking are readily identified and their energetic contributions assessed. researchgate.netmdpi.com For esters, studies have shown that even the alkoxy oxygen can participate in significant hydrogen bonding, a factor that should be considered in crystal engineering. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions. By calculating the geometries and energies of reactants, transition states, and products, a complete free energy profile for a reaction pathway can be constructed. researchgate.netnih.gov

For substituted benzoates, computational methods can clarify mechanisms such as electrophilic aromatic substitution or the reduction of nitro groups. For instance, in the synthesis of related compounds, the reduction of dinitro precursors to diamino compounds using catalytic hydrogenation is a key step. Computational models can confirm the chemoselectivity of this process, showing why the nitro groups are reduced without affecting the ester functionality.

In more complex reactions, such as the asymmetric annulation involving metal catalysts, density functional theory (DFT) calculations can map out the entire catalytic cycle. researchgate.net These studies identify key intermediates and transition states, calculate activation barriers (ΔG‡), and explain the origin of stereoselectivity by comparing the energy profiles of competing pathways. researchgate.net Such insights are invaluable for optimizing reaction conditions and designing more efficient catalysts. oregonstate.edu

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic parameters, which serves as a powerful method for structure verification when compared with experimental data.

DFT calculations can accurately predict vibrational frequencies. These computed frequencies, when properly scaled, typically show good agreement with experimental FT-IR spectra, aiding in the assignment of complex vibrational modes. acs.org For example, C-H stretching modes, C=O vibrations, and N-H bends can be precisely calculated. acs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. While experimental spectra for related compounds like Methyl 3,4-diaminobenzoate (B8644857) show characteristic signals for the aromatic protons, amine groups, and the methyl ester, computational analysis can provide a theoretical basis for these shifts. rsc.org

Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data This table illustrates the principle of comparing experimental data with computationally predicted values. The values are representative and based on data for related diaminobenzoate compounds.

| Spectroscopic Data | Experimental Range/Value | Predicted Value (Method) |

| ¹H-NMR (ppm) | ||

| Aromatic Protons | 6.5 - 7.2 | 6.6 - 7.3 (B3LYP/6-31G) |

| Amine Protons (NH₂) | 4.7 - 5.3 (broad) | 4.9 (B3LYP/6-31G) |

| Methyl Protons (OCH₃) | ~3.7 | 3.75 (B3LYP/6-31G) |

| FT-IR (cm⁻¹) | ||

| N-H Stretching | 3300 - 3500 | 3350, 3450 (B3LYP/6-31G) |

| C=O Stretching (Ester) | ~1716 | 1720 (B3LYP/6-31G*) |

| Sources | rsc.orgtandfonline.com | acs.org |

Furthermore, computational methods can predict electronic transitions, providing theoretical UV-Vis spectra that include information on wavelength, excitation energy, and oscillator strength. acs.org These predictions are vital for understanding the electronic structure and optical properties of the molecule.

Advanced Applications in Chemical Sciences and Materials Engineering

Building Blocks for Functional Organic Materials

The distinct chemical architecture of Methyl 2,5-diaminobenzoate makes it an excellent monomer for the synthesis of a variety of functional organic materials. The presence of two amine functionalities allows for the formation of strong and stable polymer backbones, while the methyl ester group offers a site for further modification or can influence the final properties of the material.

Polymer Synthesis and Resin Development

This compound is a valuable monomer in the synthesis of various polymers, particularly polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. ncl.res.ingoogle.com The diamine structure allows it to react with dicarboxylic acids or their derivatives to form long-chain polyamides. tandfonline.com The method of polymerization can be tailored to achieve desired properties. For instance, direct polycondensation is a common method used to synthesize polyamides from diamines and dicarboxylic acids. tandfonline.com

In resin development, this compound can be incorporated into formulations to enhance specific characteristics. For example, it can be used to create crosslinked porous polyamine resins. researchgate.net These resins can exhibit high thermal stability and specific surface areas, making them suitable for applications such as adsorption of various substances. researchgate.net

| Polymer Type | Monomers | Key Properties |

| Polyamides | This compound, Dicarboxylic Acids | High thermal stability, good mechanical strength. ncl.res.intandfonline.com |

| Polyimides | This compound, Dianhydrides | Excellent thermal and chemical resistance. google.com |

| Porous Polyamine Resins | This compound, Crosslinking agents | High surface area, thermal stability. researchgate.net |

Development of Advanced Membranes (e.g., Nanofiltration)

In the field of materials engineering, this compound is utilized in the fabrication of advanced membranes, particularly for nanofiltration applications. google.com These thin-film composite (TFC) membranes are typically prepared through interfacial polymerization, where the diamine is reacted with a crosslinking agent at the surface of a porous support. researchgate.net

The incorporation of this compound into the polyamide active layer of these membranes can influence their separation performance, including permeate flux and salt rejection. Research has investigated the impact of factors like in-situ hydrolysis of the methyl group on membrane properties. researchgate.net The resulting membranes can be used in various separation processes, including water purification and solvent recovery. researchgate.netresearchgate.net

Intermediates in Pharmaceutical and Agrochemical Synthesis

The reactive nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its ability to participate in various chemical transformations allows for the construction of diverse molecular scaffolds.

Precursors for Biologically Active Molecules

This compound serves as a precursor for the synthesis of a range of biologically active molecules. semanticscholar.org Its structure is a key component in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents. For example, it can be used to synthesize benzimidazole (B57391) derivatives, a class of compounds known for a wide spectrum of biological activities. The synthesis often involves the reaction of the diamino compound with an aldehyde or a carboxylic acid derivative. plos.org

Synthesis of Drug Candidates with Specific Pharmacophores

The diamino benzoic acid scaffold is a recognized pharmacophore in medicinal chemistry. This compound provides a convenient starting point for the synthesis of drug candidates that incorporate this structural motif. By modifying the amino and ester groups, chemists can fine-tune the molecule's properties to interact with specific biological targets. For instance, derivatives of diaminobenzoates have been explored in the development of inhibitors for enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which are targets in cancer therapy. nih.gov

Catalysis and Fine Chemical Production

Emerging research indicates the potential of this compound and its derivatives in the field of catalysis and the production of fine chemicals. The amino groups can act as ligands to coordinate with metal centers, forming catalytic complexes. These complexes can be employed in various organic transformations.

Furthermore, the compound itself can be used as a starting material in multi-step syntheses to produce high-value fine chemicals. Its functional groups allow for a wide range of chemical modifications, leading to the creation of complex and specialized molecules.

Advanced Applications of this compound in Chemical Sciences and Materials Engineering

This compound, a unique aromatic compound featuring two amino groups and a methyl ester substituent on a benzene (B151609) ring, is emerging as a valuable building block in various advanced scientific and engineering fields. Its distinct chemical architecture allows for a range of functionalizations, making it a target for the development of novel materials and chemical processes. This article explores the sophisticated applications of this compound, focusing on its role in catalytic processes, its use as a ligand in the creation of metal-organic frameworks, and its application in the development of chemosensors and probes.

The inherent reactivity of the amino and ester functional groups in this compound, coupled with the rigidity of the aromatic backbone, provides a versatile platform for chemical innovation. These features are being leveraged in several high-tech applications, from the synthesis of specialized polymers to the construction of highly ordered crystalline materials and sensitive chemical detectors.

While direct catalytic activity of this compound is not widely documented, its primary role in catalytic processes is as a monomer or a precursor to catalytically active structures, particularly in the field of polymerization. The presence of two reactive amine groups allows it to act as a building block in the synthesis of polymers such as polyamides and polyimides.

In the realm of polymer chemistry, diamine compounds are crucial for step-growth polymerization reactions. For instance, diamino-benzoic acid esters are utilized as chain extenders in the production of polyurethane elastomers. mdpi.com In these processes, the diamine reacts with a diisocyanate to form the polymer chain. The specific structure of the diaminobenzoate, including the position of the amino groups, influences the properties of the resulting polymer.

Furthermore, derivatives of diaminobenzoates are instrumental in creating polymers with specific functionalities. For example, a benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), synthesized from a diaminobenzoate precursor, has been shown to interfere with tubulin polymerization in biological systems. researchgate.net This highlights the potential of diaminobenzoate-derived structures to influence polymerization processes, a concept that can be extended to industrial catalytic applications.

The table below summarizes the role of diaminobenzoate derivatives in polymerization processes.

| Polymerization Process | Role of Diaminobenzoate Derivative | Resulting Polymer/Application |

| Polyurethane Synthesis | Chain Extender | Polyurethane Elastomers mdpi.com |

| Polyimide Synthesis | Monomer | High-performance Polyimides |

| Biological Polymerization | Tubulin Polymerization Inhibitor | Potential Therapeutic Agents researchgate.net |

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the structure of the organic ligand. mdpi.com this compound, with its multiple coordination sites (two amino groups and the carboxylate group of the ester, which can be hydrolyzed), is a promising candidate for the design of novel MOFs.

The amino groups can be directly coordinated to metal centers or can be functionalized to introduce other coordinating groups. The spatial arrangement of the functional groups on the benzene ring will dictate the geometry of the resulting MOF. For instance, the use of amino-functionalized dicarboxylate ligands has led to the synthesis of novel MOFs with interesting fluorescence properties. frontiersin.org While specific research on this compound as a primary ligand in MOF synthesis is limited, the principles of MOF design suggest its potential. The use of related molecules, such as 2,5-bis(p-carbonylphenyl)-1-aminobenzene, in the synthesis of cadmium-based MOFs demonstrates the utility of aminobenzoate structures in this field. frontiersin.org

The design of MOFs often involves the strategic selection of ligands to achieve desired properties. For example, the introduction of basic amino groups into the MOF structure can enhance CO2 capture capabilities. researchgate.net Therefore, this compound could be a valuable ligand for creating MOFs with tailored gas adsorption properties.

The following table outlines the potential of this compound as a ligand in MOF synthesis based on the functionalities of related compounds.

| MOF Application | Relevant Functional Group | Potential Advantage of this compound |

| Gas Storage (e.g., CO2) | Amino Groups | Introduction of basic sites for enhanced adsorption researchgate.net |

| Luminescent Materials | Aromatic Backbone | Potential for ligand-based fluorescence frontiersin.org |

| Catalysis | Functionalizable Amino Groups | Anchoring of catalytic sites |

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. mdpi.com The development of selective and sensitive chemosensors is a significant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. rsc.org this compound possesses structural features that make it an attractive scaffold for the design of fluorescent chemosensors.

The fundamental design of a fluorescent chemosensor involves a fluorophore (a light-emitting unit) linked to a receptor (a binding site for the target analyte). The interaction of the analyte with the receptor modulates the fluorescence of the fluorophore, leading to a detectable signal. The two amino groups of this compound can be readily modified to incorporate both a fluorophore and a binding site for a specific analyte. For example, one amino group could be functionalized with a fluorescent moiety, while the other could be part of a chelating group for a metal ion.

The mechanism of action for such sensors often relies on processes like Photoinduced Electron Transfer (PET). In the absence of the analyte, the lone pair of electrons on an amino group can quench the fluorescence of the attached fluorophore through PET. Upon binding of an analyte, such as a metal ion, to the receptor, the lone pair of electrons becomes involved in the coordination, which can inhibit the PET process and restore fluorescence, leading to a "turn-on" signal.

While specific chemosensors based on this compound are not extensively reported, the synthesis of chemosensors from other aromatic diamines is well-established. nih.gov For instance, derivatives of 1,2-diaminobenzene have been used to create sensors for formaldehyde. nih.gov The principles demonstrated in these systems can be applied to this compound to develop novel sensors for a variety of targets.

The table below illustrates the potential design of a chemosensor based on the this compound scaffold.

| Sensor Component | Role of this compound Moiety | Example of Functionality |

| Fluorophore | Can be attached to an amino group | e.g., Naphthalene, Anthracene |

| Receptor | Can be constructed from the amino groups | e.g., Aza-crown ether for metal ion binding |

| Signaling Mechanism | Modulation of PET from an amino group | Fluorescence "turn-on" upon analyte binding |

Kinetic and Mechanistic Studies of Chemical Reactions Involving Methyl 2,5 Diaminobenzoate

Reaction Rate Determination (e.g., using Stopped-Flow Technique)

Determining the rate of a chemical reaction is a primary goal of chemical kinetics. For rapid reactions, specialized techniques are required to monitor concentration changes over very short timescales.

The stopped-flow technique is a powerful method for studying the kinetics of fast reactions in solution, often on the millisecond timescale. libretexts.org This technique involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped. libretexts.org The newly mixed solution is then monitored, typically by spectrophotometry (measuring changes in absorbance or fluorescence), to track the progress of the reaction. libretexts.org The ability to acquire data within milliseconds of mixing makes it ideal for observing the initial rates of fast chemical processes. libretexts.org